molecular formula C12H16N4 B1451758 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1177355-64-4

2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1451758
CAS No.: 1177355-64-4
M. Wt: 216.28 g/mol
InChI Key: CYTTYUOWSNHCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a complex organic compound featuring a pyrazole ring substituted with a pyridine moiety and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine group and the ethanamine side chain. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include acting as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine: Lacks the pyridine moiety, resulting in different chemical properties and applications.

    2-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine: Lacks the dimethyl substitutions, affecting its reactivity and interaction with biological targets.

Uniqueness

2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyridine and pyrazole rings, along with the ethanamine group, allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-11(6-7-13)10(2)16(15-9)12-5-3-4-8-14-12/h3-5,8H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTTYUOWSNHCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213190
Record name 3,5-Dimethyl-1-(2-pyridinyl)-1H-pyrazole-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177355-64-4
Record name 3,5-Dimethyl-1-(2-pyridinyl)-1H-pyrazole-4-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177355-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-(2-pyridinyl)-1H-pyrazole-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.